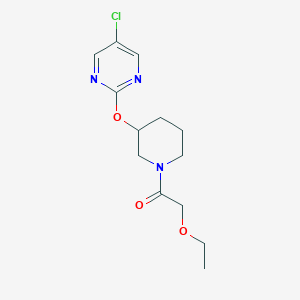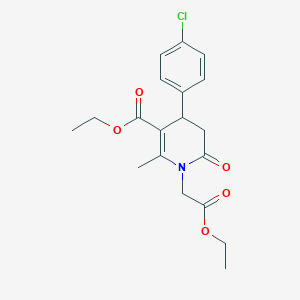
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H20F3N3O2 and its molecular weight is 379.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermal and Structural Studies
The compound's structural characteristics have been explored through various spectroscopic techniques and X-ray diffraction studies, revealing insights into its molecular geometry and intermolecular interactions. These studies are crucial for understanding the compound's stability and reactivity under different conditions (C. S. Karthik et al., 2021).
Antitubercular Activity
Research into cyclopropyl methanones, closely related to the queried compound, has shown significant antitubercular activity against Mycobacterium tuberculosis. These findings highlight the potential of such compounds in developing new antitubercular agents (S. S. Bisht et al., 2010).
Antagonist and Agonist Activities
The compound's structural relatives have been investigated as antagonists for histamine H3 receptors and agonists for 5-HT(1A) receptors, suggesting their utility in treating various conditions, including neuropathic pain and potentially mood disorders (H. Stark, 2000); (K. Deseure et al., 2002).
Synthesis and Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, providing a basis for the development of new antibacterial and antifungal agents (L. Mallesha & K. Mohana, 2014).
Metabotropic Glutamate Receptor Modulation
The compound and its analogs have been identified as potential modulators of metabotropic glutamate receptor 5 (mGlu5), with implications for treating schizophrenia and enhancing cognitive functions. This research points to the compound's role in neurotransmission and brain function (Feng Liu et al., 2008).
Chemical Kinetics and Reactions
Studies have also focused on the kinetics and reactions involving cyclopropenones, which are related to the chemical structure of the queried compound. These findings contribute to our understanding of the compound's reactivity and potential applications in synthetic chemistry (E. L. Tae et al., 1999).
Wirkmechanismus
Target of Action
The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .
Mode of Action
This compound acts as an inhibitor of DDR1 phosphorylation . By inhibiting the phosphorylation of DDR1, it prevents the activation of downstream signaling pathways that are involved in processes such as cell proliferation and extracellular matrix remodeling .
Biochemical Pathways
The inhibition of DDR1 phosphorylation impacts several biochemical pathways. DDR1 is involved in the regulation of various cellular processes, including cell differentiation, cell migration, and cell cycle progression . By inhibiting DDR1, this compound can potentially disrupt these processes, leading to altered cell behavior .
Result of Action
The inhibition of DDR1 phosphorylation by this compound can lead to a variety of cellular effects. For example, it has been shown to prevent collagen-induced activation of renal epithelial cells expressing DDR1 . This suggests that the compound could potentially be used to treat conditions related to abnormal collagen signaling, such as fibrotic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of collagen, which is the natural ligand for DDR1, can affect the efficacy of the compound . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-4-14(10-15)18(26)25-8-2-3-12(11-25)9-16-23-17(24-27-16)13-6-7-13/h1,4-5,10,12-13H,2-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUJSXITFCNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)



![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)
![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)


![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
